molecular formula C20H18ClN3O4 B11271698 1-(3-Chlorophenyl)-4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

1-(3-Chlorophenyl)-4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Cat. No.: B11271698
M. Wt: 399.8 g/mol
InChI Key: MYHKCKGAMSSKHN-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidin-2-one core, substituted with a 3-chlorophenyl group and a 3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl moiety, making it a subject of study in organic chemistry and pharmacology.

Preparation Methods

The synthesis of 1-(3-Chlorophenyl)-4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the Pyrrolidin-2-one Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 3-Chlorophenyl Group: This step may involve electrophilic aromatic substitution reactions.

    Formation of the 1,2,4-Oxadiazole Ring: This can be synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Final Coupling: The final step involves coupling the 3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl moiety with the pyrrolidin-2-one core.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using scalable reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

1-(3-Chlorophenyl)-4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially using reagents like lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.

    Hydrolysis: The oxadiazole ring can be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Chlorophenyl)-4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one has several scientific research applications:

    Chemistry: It is studied for its unique structural properties and potential as a building block for more complex molecules.

    Biology: The compound may be investigated for its biological activity, including potential antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, such as drug development for various diseases.

    Industry: The compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways would depend on the specific application and biological context.

Comparison with Similar Compounds

1-(3-Chlorophenyl)-4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one can be compared with similar compounds such as:

    This compound: Similar in structure but with different substituents.

    3-(3-Chlorophenyl)-1,1-dimethylurea: Shares the 3-chlorophenyl group but differs in the core structure.

    3-(2-Chlorophenyl)-1-cyclohexyl-1-isopropylurea: Similar in having a chlorophenyl group but with a different core and additional substituents.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H18ClN3O4

Molecular Weight

399.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

InChI

InChI=1S/C20H18ClN3O4/c1-26-15-6-7-16(17(10-15)27-2)19-22-20(28-23-19)12-8-18(25)24(11-12)14-5-3-4-13(21)9-14/h3-7,9-10,12H,8,11H2,1-2H3

InChI Key

MYHKCKGAMSSKHN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC(=CC=C4)Cl)OC

Origin of Product

United States

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